(3-Amino-4-fluorophenyl)methanol
Overview
Description
“(3-Amino-4-fluorophenyl)methanol” is a chemical compound with the molecular formula C7H8FNO . It is a derivative of phenylmethanol, which is characterized by the presence of an amino group (-NH2) and a fluorine atom on the phenyl ring .
Molecular Structure Analysis
The molecular structure of “(3-Amino-4-fluorophenyl)methanol” consists of a phenyl ring substituted with an amino group and a fluorine atom . The presence of these functional groups can significantly influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis
“(3-Amino-4-fluorophenyl)methanol” has a molecular weight of 141.15 g/mol . It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound is available in either liquid or solid form .Scientific Research Applications
Synthesis and Catalysis
- Palladium-Catalyzed C-H Halogenation : (3-Amino-4-fluorophenyl)methanol has been synthesized via palladium-catalyzed C-H halogenation, offering advantages like milder reaction conditions, higher yields, and better selectivity compared to traditional methods (Sun, Sun, & Rao, 2014).
- Catalyst for Huisgen 1,3-Dipolar Cycloadditions : The compound was used in a highly active catalyst system for Huisgen 1,3-dipolar cycloadditions, proving effective in water or under neat conditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Spectroscopy and Photophysical Studies
- Fluorescent Logic Gates : 4-Amino-N-aryl-1,8-naphthalimide fluorophore-based compounds, including derivatives of (3-Amino-4-fluorophenyl)methanol, were used as fluorescent logic gates, demonstrating their potential in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
- Dual Fluorescence in Ionic and Nonionic States : The compound showed dual fluorescence in ionic and nonionic states, suggesting its use in rapid analysis of conformational changes in molecules (Matwijczuk et al., 2015).
Theoretical Studies
- Density Functional Theory (DFT) Studies : Theoretical studies using DFT were conducted on related compounds, including (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, to understand the molecular active sites (Trivedi, 2017).
Material Science and Chemistry
- Proton Exchange Membranes in Fuel Cells : Sulfonated side-chain grafting units derived from 4-fluorobenzophenone, a similar compound, were used to make comb-shaped sulfonated poly(arylene ether sulfone) copolymers for use as proton exchange membranes in fuel cells (Kim, Robertson, & Guiver, 2008).
Biochemistry and Medicinal Chemistry
- Antitumor Activity : Synthesized derivatives, like 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, demonstrated significant antitumor activity against various cancer cell lines (Tang & Fu, 2018).
Safety And Hazards
properties
IUPAC Name |
(3-amino-4-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REROQYYZGYOCBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543913 | |
Record name | (3-Amino-4-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-4-fluorophenyl)methanol | |
CAS RN |
227609-86-1 | |
Record name | 3-Amino-4-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=227609-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Amino-4-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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